
Diethyl 3-methylidenecyclopropane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.2158 g/mol . This compound is characterized by a cyclopropane ring substituted with a methylene group and two ester groups. It is also known by its IUPAC name, diethyl 3-methylenecyclopropane-1,2-dicarboxylate .
准备方法
The synthesis of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester typically involves the reaction of diethyl malonate with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopropane ring via intramolecular cyclization . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
化学反应分析
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can act as a reactive intermediate in biochemical pathways, leading to the formation of various products. The ester groups can also participate in hydrolysis reactions, releasing diethyl alcohol and the corresponding carboxylic acids .
相似化合物的比较
3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester can be compared with other cyclopropane derivatives such as:
Cyclopropane-1,1-dicarboxylic acid diethyl ester: Lacks the methylene group, leading to different reactivity.
Cyclopropane-1,2-dicarboxylic acid diethyl ester: Similar structure but without the methylene substitution.
Methylene cyclopropane: Contains only the methylene and cyclopropane groups without ester functionalities. The uniqueness of 3-Methylene-1,2-cyclopropanedicarboxylic acid diethyl ester lies in its combination of a cyclopropane ring with both methylene and ester groups, providing a versatile platform for various chemical transformations.
属性
CAS 编号 |
7417-57-4 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
diethyl 3-methylidenecyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4/c1-4-13-9(11)7-6(3)8(7)10(12)14-5-2/h7-8H,3-5H2,1-2H3 |
InChI 键 |
VOHSAQPFAZSIES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C1=C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


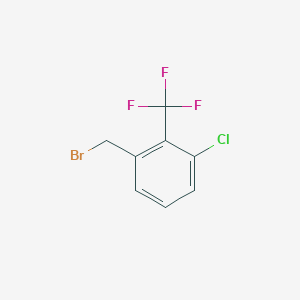
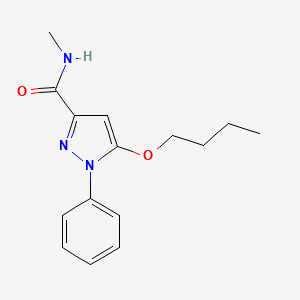
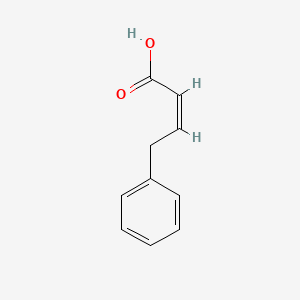
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)
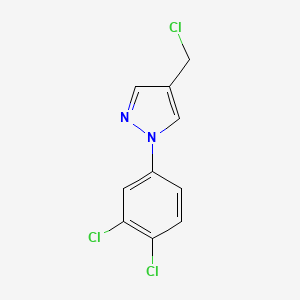
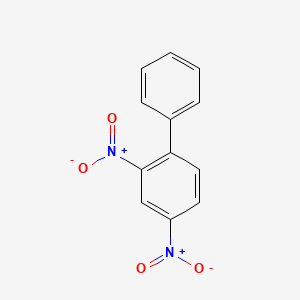
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

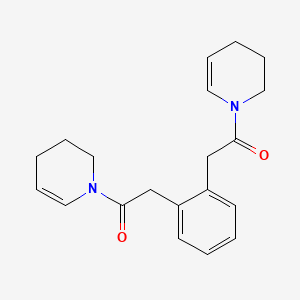

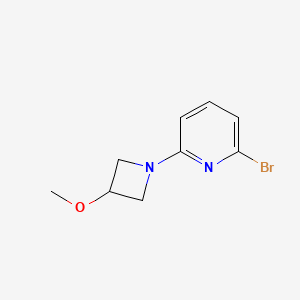
![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
